2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound with a unique structure combining triazole, phenyl, and sulfanyl acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxyphenyl and 4-methylphenyl derivatives. These derivatives are then subjected to cyclization to form the 1,2,4-triazole ring, which is subsequently functionalized with a sulfanyl group at the 3-position. Finally, acetic acid is introduced to complete the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can involve catalytic processes and high-pressure reactions to increase yield and efficiency. Key considerations include reaction temperature, pressure, solvent choice, and purification steps to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is involved in various reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or alter its properties.
Reduction: Reduction reactions can be used to modify the triazole ring or phenyl groups.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the phenyl rings or triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine under UV light or with a catalyst like iron(III) chloride.
Major Products Formed
The major products from these reactions depend on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohol derivatives.
Scientific Research Applications
2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has diverse applications:
Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology: Used in studying enzyme inhibitors due to its triazole ring, which can mimic enzyme substrates.
Medicine: Potential precursor for designing pharmaceutical compounds, especially antifungal and antibacterial agents.
Industry: Utilized in the synthesis of polymers and other materials with specialized functions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors The triazole ring can participate in hydrogen bonding, pi-stacking, and other non-covalent interactions, altering the activity of its targets
Comparison with Similar Compounds
When compared to similar compounds like 2-{[5-(4-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid or 2-{[5-(4-methoxyphenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, the uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid lies in its specific phenyl and methyl group arrangements, which impact its reactivity and interactions. Similar compounds include:
2-{[5-(4-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
2-{[5-(4-methoxyphenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
These analogs share structural similarities but differ in functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-3-7-14(8-4-12)21-17(13-5-9-15(24-2)10-6-13)19-20-18(21)25-11-16(22)23/h3-10H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKLWXPNVTJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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